![molecular formula C11H10FNO2 B8747820 2(5-fluoro-2-methyl-1H-indol-1-yl)acetic acid CAS No. 646515-46-0](/img/structure/B8747820.png)
2(5-fluoro-2-methyl-1H-indol-1-yl)acetic acid
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Description
“2(5-fluoro-2-methyl-1H-indol-1-yl)acetic acid” is a white solid with a unique odor . It belongs to the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .
Synthesis Analysis
The synthesis of indole derivatives has attracted increasing attention in recent years due to their significant role in natural products and drugs . One method of synthesizing 2(5-fluoro-2-methyl-1H-indol-1-yl)acetic acid involves the condensation of 2-(2-(5-fluoro-1H-indol-1-yl)acetoamide) acetic acid, substituted aromatic aldehydes with acetic anhydride and sodium acetate in the presence of MgO/Al2O3 under reflux using nickel ferrite nanoparticles .Molecular Structure Analysis
The molecular formula of “2(5-fluoro-2-methyl-1H-indol-1-yl)acetic acid” is C11H10FNO2 . The InChI code is 1S/C11H10FNO2/c1-6-8(5-11(14)15)9-4-7(12)2-3-10(9)13-6/h2-4,13H,5H2,1H3,(H,14,15) .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a significant method for forming carbon-carbon bonds, which could potentially be used in the synthesis of "2(5-fluoro-2-methyl-1H-indol-1-yl)acetic acid" .Physical And Chemical Properties Analysis
“2(5-fluoro-2-methyl-1H-indol-1-yl)acetic acid” is a white solid that has a unique odor . It is stable at room temperature but can degrade under light . It is soluble in organic solvents such as ether and acetone, but insoluble in water .Safety and Hazards
properties
CAS RN |
646515-46-0 |
---|---|
Product Name |
2(5-fluoro-2-methyl-1H-indol-1-yl)acetic acid |
Molecular Formula |
C11H10FNO2 |
Molecular Weight |
207.20 g/mol |
IUPAC Name |
2-(5-fluoro-2-methylindol-1-yl)acetic acid |
InChI |
InChI=1S/C11H10FNO2/c1-7-4-8-5-9(12)2-3-10(8)13(7)6-11(14)15/h2-5H,6H2,1H3,(H,14,15) |
InChI Key |
XETODQFANWOPEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1CC(=O)O)C=CC(=C2)F |
Origin of Product |
United States |
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